molecular formula C22H34N4O9 B12737050 2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid CAS No. 103840-71-7

2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid

Cat. No.: B12737050
CAS No.: 103840-71-7
M. Wt: 498.5 g/mol
InChI Key: UQVCULYKJXRMES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Substitution with Pyridinylpiperazine: The morpholine ring is then reacted with 4-pyridin-2-ylpiperazine in the presence of a base such as sodium hydride or potassium carbonate.

    Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid stands out due to its unique combination of a morpholine ring and pyridinylpiperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

103840-71-7

Molecular Formula

C22H34N4O9

Molecular Weight

498.5 g/mol

IUPAC Name

2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid

InChI

InChI=1S/C18H30N4O.2C2H2O4/c1-16-14-21(15-17(2)23-16)9-5-8-20-10-12-22(13-11-20)18-6-3-4-7-19-18;2*3-1(4)2(5)6/h3-4,6-7,16-17H,5,8-15H2,1-2H3;2*(H,3,4)(H,5,6)

InChI Key

UQVCULYKJXRMES-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CCCN2CCN(CC2)C3=CC=CC=N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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